molecular formula C51H67N11O21 B12654119 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid

Cat. No.: B12654119
M. Wt: 1170.1 g/mol
InChI Key: XQHRBDGQQWILCS-PPHRVNAPSA-N
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Description

The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a chromen-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. The chromen-4-yl group is introduced through a separate synthetic route and subsequently attached to the peptide chain.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers to ensure precision and efficiency. These machines can handle the repetitive nature of peptide bond formation, reducing the risk of human error and increasing yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The chromen-4-yl group can be oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino acid residues can participate in substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or anhydrides are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-4-yl group can yield various quinone derivatives, while reduction of the nitro groups results in corresponding amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Its peptide nature makes it a candidate for studying protein interactions and enzyme activity.

    Medicine: The compound’s structure suggests potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-yl group may play a role in binding to these targets, while the peptide chain can facilitate interactions with other biomolecules. The nitro groups may also contribute to the compound’s activity through redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
  • This compound

Uniqueness

This compound’s uniqueness lies in its combination of a chromen-4-yl group with a peptide chain, which is not commonly found in similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not present in other compounds.

Properties

Molecular Formula

C51H67N11O21

Molecular Weight

1170.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid

InChI

InChI=1S/C51H67N11O21/c1-24(2)17-34(57-49(74)35(22-39(52)63)59-50(75)44(25(3)4)60-40(64)18-27-19-43(69)83-38-21-29(82-6)11-12-30(27)38)48(73)58-36(23-42(67)68)47(72)54-26(5)45(70)55-32(14-15-41(65)66)46(71)56-33(51(76)77)9-7-8-16-53-31-13-10-28(61(78)79)20-37(31)62(80)81/h10-13,19-21,24-26,32-36,44,53H,7-9,14-18,22-23H2,1-6H3,(H2,52,63)(H,54,72)(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,75)(H,60,64)(H,65,66)(H,67,68)(H,76,77)/t26-,32-,33-,34-,35-,36-,44-/m0/s1

InChI Key

XQHRBDGQQWILCS-PPHRVNAPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC

Origin of Product

United States

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